Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)-
Overview
Description
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- is an organic compound with a complex structure It is a derivative of phenol, where the hydrogen atoms at positions 2 and 4 are replaced by 1,1-dimethylethyl groups, and the hydrogen atom at position 6 is replaced by a 1-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- typically involves the alkylation of phenol. The process can be carried out using Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually include anhydrous conditions and a controlled temperature to ensure the selective substitution at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- on a large scale.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups into the aromatic ring.
Scientific Research Applications
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antioxidant and its role in various biological processes.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- exerts its effects involves its interaction with cellular components. In biological systems, it may target specific enzymes or receptors, leading to the modulation of cellular pathways. For instance, its anticancer activity is believed to involve the induction of apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4-bis(1,1-dimethylethyl)-: Lacks the 1-phenylethyl group at position 6.
Phenol, 2,6-bis(1,1-dimethylethyl)-: Has 1,1-dimethylethyl groups at positions 2 and 6 instead of 2 and 4.
Phenol, 2,4,6-tris(1,1-dimethylethyl)-: Contains 1,1-dimethylethyl groups at all three positions (2, 4, and 6).
Uniqueness
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- is unique due to the presence of both 1,1-dimethylethyl and 1-phenylethyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Properties
IUPAC Name |
2,4-ditert-butyl-6-(1-phenylethyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O/c1-15(16-11-9-8-10-12-16)18-13-17(21(2,3)4)14-19(20(18)23)22(5,6)7/h8-15,23H,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVCWYXPFJNQLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20886580 | |
Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20886580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63428-98-8 | |
Record name | 2,4-Bis(1,1-dimethylethyl)-6-(1-phenylethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63428-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063428988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC321572 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321572 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20886580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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